N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide
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Overview
Description
N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as methyl, sulfamoyl, and phthalazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with N-methyl-2-phenoxyacetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinyl derivatives and sulfonamide-containing molecules. Examples include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)methyl .
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
Uniqueness
What sets N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H25N5O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-methyl-2-[4-[[4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide |
InChI |
InChI=1S/C25H25N5O4S/c1-16-8-9-17(14-22(16)35(32,33)27-3)24-20-6-4-5-7-21(20)25(30-29-24)28-18-10-12-19(13-11-18)34-15-23(31)26-2/h4-14,27H,15H2,1-3H3,(H,26,31)(H,28,30) |
InChI Key |
LSILBJYOYIPWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)NC |
Origin of Product |
United States |
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